molecular formula C9H8O3 B14277380 2-Methylphenyl oxoacetate CAS No. 127303-90-6

2-Methylphenyl oxoacetate

Cat. No.: B14277380
CAS No.: 127303-90-6
M. Wt: 164.16 g/mol
InChI Key: BNSQXASHMJFAIC-UHFFFAOYSA-N
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Description

2-Methylphenyl oxoacetate: methyl 2-(4-methylphenyl)-2-oxoacetate , is a chemical compound with the molecular formula C10H10O3. Its IUPAC name is methyl (4-methylphenyl) (oxo)acetate . The compound consists of an aromatic ring (phenyl group) substituted with a methyl group and an oxoacetate functional group.

Preparation Methods

Synthetic Routes: The synthesis of 2-Methylphenyl oxoacetate involves the reaction of an appropriate precursor with an oxoacetate reagent. One common method is the Friedel-Crafts acylation of 4-methylacetophenone using oxalyl chloride or oxalyl bromide. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.

Reaction Conditions:

    Precursor: 4-methylacetophenone

    Reagents: Oxalyl chloride or oxalyl bromide

    Solvent: Typically a nonpolar solvent (e.g., dichloromethane)

    Temperature: Room temperature or slightly elevated

    Catalyst: Lewis acid catalyst (e.g., aluminum chloride)

Industrial Production: While this compound is not produced on a large scale industrially, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Reactivity: 2-Methylphenyl oxoacetate can undergo several types of reactions:

    Acylation: As mentioned earlier, it is synthesized via Friedel-Crafts acylation.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid or base (e.g., HCl, NaOH)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

Major Products: The major product of hydrolysis is 2-methylbenzoic acid, while reduction yields 2-methylphenyl ethanol.

Scientific Research Applications

2-Methylphenyl oxoacetate finds applications in:

    Organic Synthesis: As an intermediate for various compounds.

    Medicinal Chemistry: It may be used in drug development.

    Agrochemicals: Potential use in pesticide or herbicide synthesis.

Mechanism of Action

The exact mechanism of action for 2-Methylphenyl oxoacetate depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

While 2-Methylphenyl oxoacetate is unique due to its specific substitution pattern, similar compounds include other aromatic esters and acyl derivatives.

Properties

CAS No.

127303-90-6

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(2-methylphenyl) 2-oxoacetate

InChI

InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3

InChI Key

BNSQXASHMJFAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C=O

Origin of Product

United States

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